molecular formula C14H10ClF2NOS B3009912 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone CAS No. 2034608-40-5

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone

Cat. No. B3009912
CAS RN: 2034608-40-5
M. Wt: 313.75
InChI Key: OHQHCVCITQOBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone is a chemical compound with the molecular formula C13H9ClFNOS. It has an average mass of 281.733 Da and a monoisotopic mass of 281.007751 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string c1cc(c(c(c1)Cl)C2CC(=O)Nc3c2scc3)F . This indicates the presence of a chlorophenyl group, a difluorophenyl group, and a dihydrothienopyridinone group in the molecule.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 388.8±42.0 °C at 760 mmHg, and a flash point of 189.0±27.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 57 Ų, and it has a molar refractivity of 69.6±0.3 cm³ .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound has been synthesized and characterized, with a focus on its crystal and molecular structure. This is significant in understanding its physical and chemical properties. A study by Lakshminarayana et al. (2009) analyzed a similar compound, providing insights into its molecular structure and intermolecular interactions (Lakshminarayana et al., 2009).

Synthesis Techniques

Research has been conducted on the synthesis of variants of this compound, which is crucial for its application in various fields. For example, Kobayashi et al. (2013) developed a three-step synthesis procedure for related thienopyridines, demonstrating the compound's synthetic versatility (Kobayashi et al., 2013).

Anticancer and Antimicrobial Potential

Katariya et al. (2021) explored compounds with structural similarities for their potential in anticancer and antimicrobial applications, highlighting the biomedical relevance of such chemical structures (Katariya et al., 2021).

Catalytic Applications in Drug Synthesis

The compound's structural analogs have been used as intermediates in the synthesis of drugs. Ma et al. (2020) demonstrated the use of a similar compound in the catalytic asymmetric synthesis of a drug intermediate, emphasizing its role in pharmaceutical manufacturing (Ma et al., 2020).

Molecular Docking Studies

Research by Sivakumar et al. (2021) involved molecular docking studies of a similar compound, which is essential in drug discovery and understanding molecular interactions (Sivakumar et al., 2021).

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NOS/c15-12-6-8-7-18(5-4-11(8)20-12)14(19)13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQHCVCITQOBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.